N,N'-(2-chloro-1,4-phenylene)bis[2-(2,5-dimethylphenoxy)acetamide]
Overview
Description
Compounds like “N,N’-(2-chloro-1,4-phenylene)bis[2-(2,5-dimethylphenoxy)acetamide]” belong to a class of organic compounds known as amides. They are characterized by a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative. This forms a molecule with a carbonyl group (C=O) and a nitrogen atom .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the compound, their arrangement, and the bonds between them .Chemical Reactions Analysis
Amides can participate in various chemical reactions. For example, they can be hydrolyzed to produce a carboxylic acid and an amine. They can also react with certain reagents to form other types of compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques. These properties are influenced by the compound’s molecular structure .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on a compound depend on its properties and potential applications. For example, if a compound has medicinal properties, future research might focus on developing it into a drug. If it has interesting chemical reactivity, it might be studied for use in chemical synthesis .
Properties
IUPAC Name |
N-[3-chloro-4-[[2-(2,5-dimethylphenoxy)acetyl]amino]phenyl]-2-(2,5-dimethylphenoxy)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2O4/c1-16-5-7-18(3)23(11-16)32-14-25(30)28-20-9-10-22(21(27)13-20)29-26(31)15-33-24-12-17(2)6-8-19(24)4/h5-13H,14-15H2,1-4H3,(H,28,30)(H,29,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLUPLNJSJVXEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=C(C=C2)NC(=O)COC3=C(C=CC(=C3)C)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.